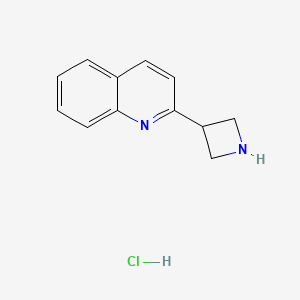
2-(Azetidin-3-yl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)quinoline hydrochloride is a compound that belongs to the class of quinoline derivatives. Quinolines are known for their broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline with α,β-unsaturated aldehydes . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ catalytic systems to enhance yield and selectivity. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azetidin-3-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
2-(Azetidin-3-yl)quinoline hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)quinoline hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the azetidine ring can form covalent bonds with nucleophilic sites in proteins, inhibiting their function . These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a broad range of biological activities.
Azetidine: A four-membered ring compound known for its unique reactivity due to ring strain.
Quinolone: A derivative of quinoline with potent antibacterial properties.
Uniqueness: 2-(Azetidin-3-yl)quinoline hydrochloride is unique due to the combination of the quinoline core and the azetidine ring, which enhances its chemical reactivity and broadens its range of applications. This dual functionality makes it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C12H13ClN2 |
|---|---|
Poids moléculaire |
220.70 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-4-11-9(3-1)5-6-12(14-11)10-7-13-8-10;/h1-6,10,13H,7-8H2;1H |
Clé InChI |
JVHFAVUBKXKUKD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC3=CC=CC=C3C=C2.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
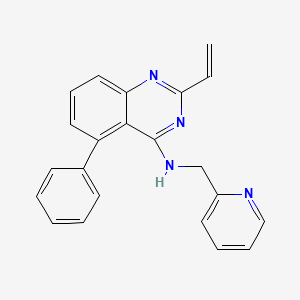
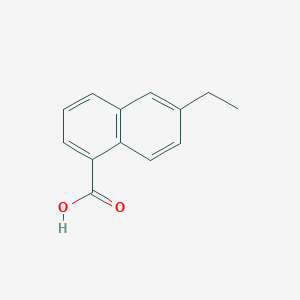
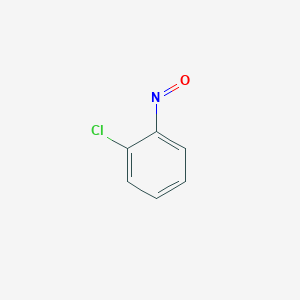
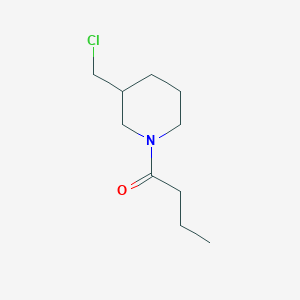
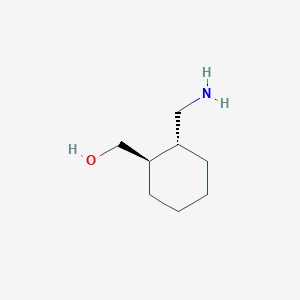
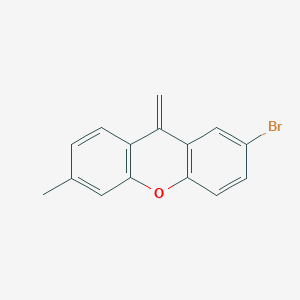
![N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]propionamide](/img/structure/B8600426.png)
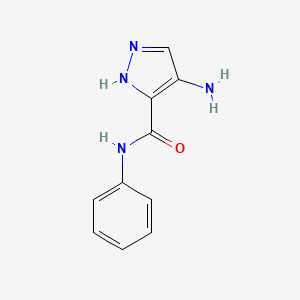
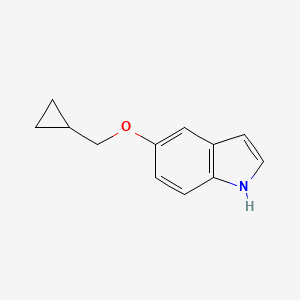
![2-Chloro-N-ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8600456.png)
![2,3-Diaza-spiro[4.5]dec-2-ene](/img/structure/B8600459.png)
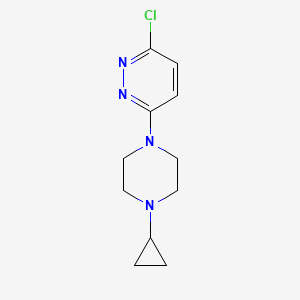
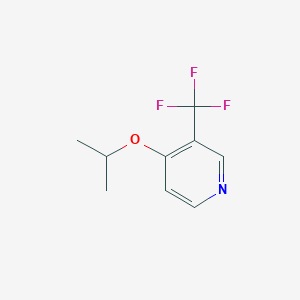
![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B8600480.png)
